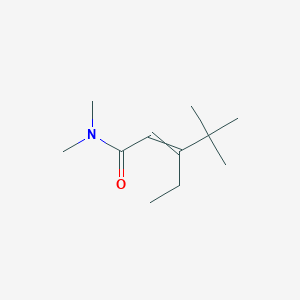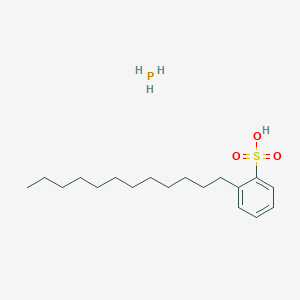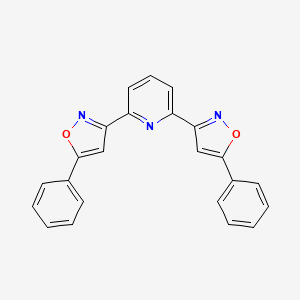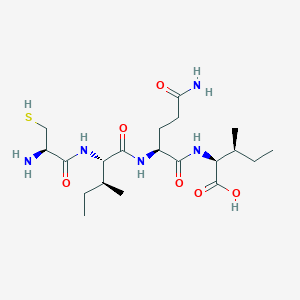![molecular formula C27H38O3 B14183934 2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione CAS No. 871915-30-9](/img/structure/B14183934.png)
2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione is a complex organic compound with a unique structure that includes multiple double bonds and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of metal oxide-supported catalysts, such as ruthenium, to facilitate the oxidation of precursor molecules under controlled conditions . The reaction conditions often include high temperatures and pressures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic processes, which offer a more environmentally friendly alternative to traditional chemical synthesis. For example, enzymes such as hydroxymethylfurfural oxidase can be used to convert biomass-derived precursors into the desired product with high efficiency and yield .
化学反应分析
Types of Reactions
2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The double bonds in the compound can be reduced to form saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the double bonds can produce saturated hydrocarbons.
科学研究应用
2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity . Additionally, the compound’s structure allows it to interact with cell membranes and other cellular components, influencing various biological processes.
相似化合物的比较
Similar Compounds
Similar compounds include other hydroxymethyl derivatives and compounds with similar structural features, such as:
- 5-Hydroxymethyl-2-furfural
- 2,5-Furandicarboxylic acid
- Hydroxymethylbenzene
Uniqueness
What sets 2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione apart is its unique combination of multiple double bonds and a hydroxymethyl group, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
871915-30-9 |
|---|---|
分子式 |
C27H38O3 |
分子量 |
410.6 g/mol |
IUPAC 名称 |
2-[11-(hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraenyl]-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C27H38O3/c1-20(2)9-6-13-24(19-28)14-8-12-21(3)10-7-11-22(4)15-16-25-18-26(29)23(5)17-27(25)30/h9-10,14-15,17-18,28H,6-8,11-13,16,19H2,1-5H3 |
InChI 键 |
AYWHRUOIEOXDRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(CCC=C(C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B14183853.png)


![2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14183865.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol](/img/structure/B14183891.png)



![(1S,2S)-2-{4-[4-(Tributylstannyl)phenyl]piperidin-1-yl}cyclohexan-1-ol](/img/structure/B14183930.png)
![[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid](/img/structure/B14183932.png)
![N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine](/img/structure/B14183936.png)


